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molecular formula C7H6BrNO2S B1404368 Benzene, 4-bromo-2-(methylthio)-1-nitro- CAS No. 849623-34-3

Benzene, 4-bromo-2-(methylthio)-1-nitro-

Cat. No. B1404368
M. Wt: 248.1 g/mol
InChI Key: JSVAGSJGMONNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212192B2

Procedure details

A solution of sodium methanethiolate (2.25 g, 70.1 mmol) in water (50 mL) was added dropwise to a solution of 4-bromo-2-fluoro-1-nitrobenzene (6.42 g, 29.2 mmol) in N,N-dimethylformamide (150 mL) at 0° C. and the mixture was stirred for 1 hour. The mixture was filtered and the solid washed with water (3×150 mL) to give the title compound.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].[Br:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[C:7](F)[CH:6]=1>O.CN(C)C=O>[Br:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[C:7]([S:2][CH3:1])[CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
6.42 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)[N+](=O)[O-])F
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid washed with water (3×150 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)SC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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